3-Hydroxypyridine 1-oxide

Catalog No.
S1550067
CAS No.
6602-28-4
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypyridine 1-oxide

CAS Number

6602-28-4

Product Name

3-Hydroxypyridine 1-oxide

IUPAC Name

1-oxidopyridin-1-ium-3-ol

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H

InChI Key

YMEZKRMAPQIBQH-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])O

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])O

The exact mass of the compound 3-Hydroxypyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21399. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxypyridine 1-oxide (CAS 6602-28-4) is a heterocyclic compound featuring both a pyridine N-oxide and a hydroxyl functional group. The N-oxide moiety acts as a strong coordinating site for metal ions and influences the electronic properties of the pyridine ring. The hydroxyl group, critically positioned at the 3- (meta) position, provides a secondary site for hydrogen bonding and potential coordination. Unlike its 2- and 4-hydroxy isomers, the 3-hydroxy tautomer is the most stable form, a key attribute for predictable reactivity and process stability. [1]

Substituting 3-Hydroxypyridine 1-oxide with its isomers, particularly 2-Hydroxypyridine N-oxide, is often unviable in process and application. The ortho-position of the hydroxyl group in the 2-isomer allows it to act as a bidentate chelating agent, forming stable five-membered rings with many metal ions. In contrast, the meta-position in 3-Hydroxypyridine 1-oxide sterically prevents this mode of chelation. This fundamental structural difference leads to dramatically different metal complexation behavior, making the isomers non-interchangeable for use as precursors in catalysis, coordination chemistry, or metal-dependent sensor development. [1]

Selective Complexation: Fails to Bind Trivalent Metal Ions, Unlike 2-HPNO Isomer

In direct comparative studies using electrospray ionization mass spectrometry (ESI-MS), 3-Hydroxypyridine 1-oxide demonstrated fundamentally different behavior from its 2-hydroxy isomer (2-HPNO) in the presence of trivalent metal ions. While 2-HPNO readily formed complexes with Al(III), Sc(III), Fe(III), and Ga(III), no complex formation was observed for 3-Hydroxypyridine 1-oxide under the same experimental conditions; only the protonated molecule was detected. [1]

Evidence DimensionComplex formation with trivalent metal ions (e.g., Al³⁺, Fe³⁺, Sc³⁺)
Target Compound DataNo complex formation observed
Comparator Or Baseline2-Hydroxypyridine N-oxide: Readily forms complexes
Quantified DifferenceQualitative (No vs. Yes)
ConditionsElectrospray Ionization Mass Spectrometry (ESI-MS) analysis

This absolute difference in binding selectivity is critical for designing metal complexes, catalysts, or sensors where specific coordination geometry and the exclusion of trivalent ion binding are required.

Predictable Regioselectivity in Electrophilic Substitution Driven by the 3-Hydroxy Group

In electrophilic aromatic substitution reactions such as nitration, the directing effect of the 3-hydroxy group in 3-Hydroxypyridine 1-oxide is more powerful than that of the N-oxide functionality. This results in predictable substitution primarily at the C-2 position (ortho to the hydroxyl group). [1] This contrasts with isomers or the parent pyridine N-oxide, where the substitution patterns would be governed by different electronic influences, leading to different product distributions.

Evidence DimensionDirecting group efficiency in electrophilic substitution
Target Compound DataThe 3-OH group is the dominant directing group, favoring substitution at C-2.
Comparator Or BaselinePyridine N-oxide (directs to C-4) and other isomers (different electronic distribution).
Quantified DifferenceQualitatively different and predictable regiochemical outcome
ConditionsElectrophilic aromatic substitution (e.g., nitration)

For multi-step syntheses, this predictable regioselectivity reduces isomeric byproduct formation, which simplifies downstream purification and can significantly increase overall process yield.

Demonstrated Utility as a Performance Enhancer in Diagnostic Formulations

3-Hydroxypyridine 1-oxide has been identified in patent literature as a preferred component in indicator compositions for diagnostic test devices. Specifically, it is cited as an 'especially useful' enhancer for assays involving benzidine-type indicators, distinguishing it from more generic amine oxides. [1] This highlights a specific, performance-driven application where its properties provide a distinct advantage.

Evidence DimensionEfficacy as an indicator enhancer in diagnostic tests
Target Compound DataPatented as an 'especially useful' enhancer.
Comparator Or BaselineGeneric amine oxides or other pyridine-1-oxide derivatives not specified for this function.
Quantified DifferenceIdentified as a preferred component in a patented industrial application.
ConditionsUse in a dry reagent test strip composition with a benzidine-type indicator.

This documented use in a commercial application provides evidence of its compatibility and performance-enhancing role in complex chemical formulations, justifying its selection for developing analytical and diagnostic tools.

Negative Control or Non-Chelating Isomer in Metalloprotein and Catalyst Studies

Based on its inability to form complexes with trivalent metal ions where its 2-isomer can, this compound is the correct choice for use as a negative control. It allows researchers to definitively establish that a biological or catalytic effect is due to the specific chelation provided by an isomeric analog like 2-Hydroxypyridine N-oxide. [1]

Regiocontrolled Synthesis of Polysubstituted Pyridine Derivatives

When the goal is the synthesis of a specific polysubstituted pyridine, the dominant directing effect of the 3-hydroxy group makes this compound a strategic precursor. Its use ensures high regioselectivity in electrophilic substitution steps, minimizing the generation of hard-to-separate isomers and improving the efficiency of the synthetic route. [2]

Specialty Additive or Performance Enhancer in Diagnostic Reagent Formulations

Following its documented utility in patented diagnostic systems, 3-Hydroxypyridine 1-oxide is a prime candidate for formulation development in new analytical tests. It can be procured specifically to act as a signal enhancer or stabilizer in complex reagent mixtures, particularly those used in colorimetric assays on solid supports. [3]

XLogP3

-0.6

LogP

-0.61 (LogP)

Melting Point

191.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6602-28-4

Wikipedia

3-Hydroxypyridine-N-oxide

Dates

Last modified: 08-15-2023

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